2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenylacetamide
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Overview
Description
The compound “2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenylacetamide” is a complex organic molecule. It contains a pyridinone ring, which is a heterocyclic compound containing nitrogen. The molecule also features a sulfonyl group attached to a bromophenyl group, and an acetamide group attached to a phenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including electrophilic aromatic substitution and nucleophilic acyl substitution .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the bromine atom on the bromophenyl group could potentially be replaced in a nucleophilic aromatic substitution reaction .Scientific Research Applications
Antibacterial and Antifungal Agents
Research focusing on sulfonamide compounds has identified potential antibacterial and antifungal activities. For instance, compounds synthesized with sulfonamide moieties have been evaluated for their antimicrobial potential, demonstrating suitable antibacterial and antifungal properties with low cytotoxicity (Abbasi et al., 2020). This suggests that modifications to the sulfonamide structure, as seen in the compound of interest, could be explored for similar biological activities.
Anticancer Properties
Another area of research is the investigation of sulfonamide compounds for their anticancer activities. Compounds with the sulfonamide group have shown promising results against various cancer cell lines, indicating potential as lead compounds for the development of new anticancer therapies (Zyabrev et al., 2022).
Advanced Material Development
Sulfonamide derivatives have been utilized in the synthesis of novel materials with unique properties. For example, fluorinated polyamides containing pyridine and sulfone moieties have been synthesized, exhibiting high thermal stability and mechanical strength, along with low dielectric constants, which could be beneficial for electronic applications (Liu et al., 2013).
Anticonvulsant Agents
Sulfonamide compounds have also been explored for their potential as anticonvulsant agents. Derivatives incorporating a sulfonamide moiety have been synthesized and evaluated for anticonvulsant activity, with some compounds showing protection against induced convulsions, highlighting their therapeutic potential in this area (Farag et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O4S/c1-14-12-15(2)24(13-19(25)23-17-6-4-3-5-7-17)21(26)20(14)29(27,28)18-10-8-16(22)9-11-18/h3-12H,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQYBZCNLMLWPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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